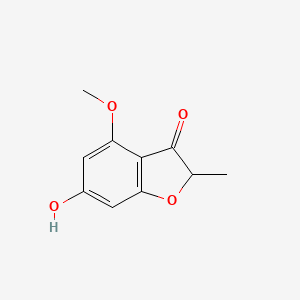

6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one

Description

6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one is a substituted benzofuran derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 6 and 4, respectively, and a methyl (-CH₃) group at position 2. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

CAS No. |

83949-10-4 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

6-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O4/c1-5-10(12)9-7(13-2)3-6(11)4-8(9)14-5/h3-5,11H,1-2H3 |

InChI Key |

BKVHCKUXYRPHJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=C(O1)C=C(C=C2OC)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- Raw material: Phloroglucinol (1,3,5-trihydroxybenzene) is used as the starting phenolic compound.

- Key reagents: 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, sodium acetate.

- Solvent: Anhydrous methanol.

- Reaction setup: Reflux with stirring at 65°C for 3 hours.

Reaction Mechanism and Outcome

- The reaction involves nucleophilic substitution and intramolecular cyclization to form the benzofuranone ring.

- Sodium acetate acts as a base to facilitate cyclization.

- After reflux, methanol is removed by rotary evaporation, and water is added to precipitate the product.

- The product, 4,6-dihydroxy-3(2H)-benzofuranone, is obtained as an orange-red solid with a high yield of 86%.

Characterization

- The product is characterized by ^1H-NMR (DMSO-d6, 400 MHz) showing characteristic singlets corresponding to the benzofuran protons and hydroxyl groups.

| Parameter | Data |

|---|---|

| Yield | 86% |

| Solvent | Methanol |

| Temperature | 65°C |

| Reaction time | 3 hours |

| ^1H-NMR (δ, ppm) | 4.98 (s, 2H), 5.85 (s, 2H), 10.54 (s, 1H), 12.07 (s, 2H) |

Preparation via o-Hydroxyphenylacetic Acid and Lactone Formation

Multi-step Synthesis

This method involves three main steps:

Synthesis of o-hydroxyphenylacetic acid:

- Reactants: NSC 4613 (a precursor), sodium hydroxide, and copper 8-quinolinolate catalyst.

- Conditions: Autoclave reaction at 170°C for 2 hours.

- Neutralization with hydrochloric acid to pH 2 to precipitate the acid.

-

- The o-hydroxyphenylacetic acid is reacted with toluene and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Reflux with azeotropic removal of water to drive lactone formation.

- Organic phase washing and drying, followed by distillation to isolate lactone.

-

- The lactone is reacted with trimethyl formate and acetic anhydride.

- Acetic acid acts as a catalyst.

- Removal of toluene and acetic acid by distillation yields the final benzofuranone derivative.

Advantages

- The process allows for a one-pot synthesis without isolating intermediates.

- No wastewater generation due to efficient removal of by-products.

- High purity and yield of the final product.

Reaction Conditions Summary

| Step | Conditions | Notes |

|---|---|---|

| o-Hydroxyphenylacetic acid synthesis | 170°C, 2 h, autoclave, NaOH, catalyst | Neutralize to pH 2, filter solids |

| Lactone formation | Reflux in toluene, acid catalyst, azeotropic water removal | Organic phase washing, drying |

| Final product synthesis | Reaction with trimethyl formate, acetic anhydride, acetic acid catalyst | Distillation to remove solvents |

Alternative Method: Alkoxide and Alkyl Formate Reaction

Reaction Description

- Benzofuran-2(3H)-one is reacted with sodium methoxide in tetrahydrofuran.

- Methyl formate in tetrahydrofuran is added to the mixture.

- The reaction proceeds under nitrogen atmosphere.

- After completion, the mixture is acidified and extracted with organic solvents.

- The crude product is purified by crystallization.

Reaction Conditions

| Parameter | Data |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium methoxide |

| Alkyl formate | Methyl formate |

| Temperature | 100-105°C (for acetic anhydride step) |

| Reaction time | 12 hours (for acetic anhydride and trimethyl orthoformate step) |

Notes

- This method is useful for preparing 3-(α-methoxy)methylene benzofuran-2(3H)-one derivatives.

- The process involves careful control of reaction atmosphere and temperature.

- The product is isolated by filtration and crystallization from methanol.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Friedel-Crafts acylation & cyclization | Phloroglucinol derivatives | Sodium acetate | Methanol, reflux 65°C, 3 h | 86% yield, orange-red solid |

| o-Hydroxyphenylacetic acid route | NSC 4613, NaOH, copper catalyst | Sulfuric acid, p-toluenesulfonic acid, trimethyl formate, acetic anhydride | Autoclave 170°C 2 h, reflux, azeotropic distillation | One-pot, no wastewater, high purity |

| Alkoxide and alkyl formate reaction | Benzofuran-2(3H)-one | Sodium methoxide, methyl formate | THF, 100-105°C, 12 h | Requires inert atmosphere, crystallization |

Research Findings and Analytical Data

- ^1H-NMR and elemental analysis confirm the structure and purity of the synthesized compounds.

- Single crystal X-ray diffraction studies on related benzofuran derivatives confirm molecular structure and substitution patterns.

- The methods provide scalable routes suitable for industrial synthesis with optimization for yield and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 6-oxo-4-methoxy-2-methylbenzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-4-methoxy-2-methylbenzofuran-3-ol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Characteristics

The molecular formula of 6-hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one is with a molecular weight of approximately 204.22 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are crucial for its applications in synthetic chemistry and biological research.

Chemistry

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical transformations, making it valuable for developing new compounds with desired properties.

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals, which is essential in preventing oxidative stress-related cellular damage.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like interleukin-6 (IL-6), suggesting potential therapeutic uses in inflammatory diseases.

- Antiproliferative Activity : Studies have shown that this compound demonstrates cytotoxic effects against cancer cell lines such as HeLa and K562. It induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Dyes and Fragrances : Its stability and reactivity make it a valuable intermediate in producing various dyes and fragrances.

- Polymers : The compound's unique properties contribute to the development of high-performance materials used in various applications.

Antioxidant Activity Study

A study conducted on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting its potential use as a natural antioxidant agent .

Anti-inflammatory Mechanism Investigation

Research investigating the anti-inflammatory effects revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This finding supports its potential application in developing anti-inflammatory therapeutics .

Anticancer Efficacy Analysis

In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to increased ROS production leading to apoptosis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The compound’s hydroxy and methoxy groups can interact with biological macromolecules, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Effects on Physical Properties

Table 1: Melting Points and Substituent Profiles

Analysis :

NMR Spectral Comparisons

Table 2: Key ¹H NMR Shifts (DMSO-d₆)

| Compound | δ (OH) | δ (OCH₃) | δ (CH₃) |

|---|---|---|---|

| Target Compound | ~9–11* | ~3.8–3.9* | ~2.5–3.0* |

| (Z)-6y | 11.14 (s) | 3.85 (s) | Not observed |

| (Z)-6v | 9.36 (s) | 3.85 (s) | Not observed |

Notes:

- The hydroxyl proton in 6y (δ 11.14) is more deshielded than in 6v (δ 9.36), indicating stronger hydrogen bonding in 6y due to additional hydroxyl substitution.

- Methoxy groups consistently resonate near δ 3.85, unaffected by other substituents.

Electronic and Steric Effects on Reactivity

- Benzylidene Derivatives : Extended conjugation (e.g., 6y) increases UV absorption, making such compounds suitable for photochemical applications. The target compound lacks this conjugation, limiting its use in light-driven reactions .

Biological Activity

6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a hydroxyl group at the 6th position and a methoxy group at the 4th position, which contribute to its reactivity and biological properties.

- Molecular Formula : C10H10O3

- Molecular Weight : 194.184 g/mol

- CAS Number : 83949-10-4

The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . The hydroxyl group plays a critical role in scavenging free radicals, thereby preventing oxidative stress in cells. Studies have shown that compounds with similar structures often demonstrate enhanced antioxidant capabilities due to their ability to donate hydrogen atoms to free radicals.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties . It modulates various signaling pathways involved in inflammation, potentially inhibiting the production of pro-inflammatory cytokines. In vitro studies have demonstrated that it can reduce the expression of inflammatory markers in cell cultures exposed to inflammatory stimuli.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Modulation : The hydroxyl group facilitates hydrogen bonding with enzymes, potentially altering their activity.

- Cell Membrane Interaction : The benzofuran ring can integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Signaling Pathway Regulation : By influencing cellular signaling pathways, this compound may modulate processes such as apoptosis and cell proliferation.

Study on Antioxidant Activity

In a study published in Journal of Natural Products, researchers evaluated the antioxidant properties of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited superior radical scavenging activity compared to other derivatives tested, suggesting its potential use in formulations aimed at reducing oxidative damage .

Investigation of Antimicrobial Properties

A recent investigation focused on the antimicrobial effects of this compound against various pathogens. The study revealed that it effectively inhibited the growth of pathogenic bacteria, with notable activity against multi-drug resistant strains. The data suggest that further exploration into its application as an antimicrobial agent is warranted .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one, and how do substituent positions influence reaction yields?

- Methodological Answer: The compound can be synthesized via aldol condensation or Michael addition, with substituents like methoxy and methyl groups affecting steric and electronic environments. For example, electron-donating groups (e.g., methoxy) at the 4-position stabilize intermediates, while bulky groups (e.g., methyl) at the 2-position may slow cyclization. Reaction optimization often involves adjusting solvent polarity (e.g., THF or DMF) and catalysts (e.g., NaH or K₂CO₃) .

Q. How is X-ray crystallography applied to confirm the structure of benzofuranone derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry. Programs like SHELXL refine structural models, with R-factors < 0.05 indicating high accuracy. For example, in related compounds, SCXRD validated non-planar conformations due to steric hindrance from methyl/methoxy groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy at δ ~3.8 ppm, hydroxy protons as broad singlets).

- IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹.

- MS : Molecular ion peaks ([M+H]⁺) verify molecular weight, while fragmentation patterns reveal stability of the benzofuran core .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. For instance, the carbonyl group at C3 is highly electrophilic (LUMO ≈ -1.5 eV), making it prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to predict reaction pathways .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer: Discrepancies (e.g., unexpected tautomerism or dynamic stereochemistry) require multi-technique validation:

- VT-NMR (Variable Temperature): Detects conformational changes.

- SCXRD : Provides static solid-state geometry.

- DFT-MD Simulations : Reconciles solution-phase dynamics with solid-state data .

Q. How does the methoxy group at C4 influence the compound’s photostability and UV absorption?

- Methodological Answer: The methoxy group extends conjugation, shifting λₘₐₓ to ~290 nm (UV-B range). Photostability is assessed via accelerated UV exposure (e.g., 300 W Hg lamp), with HPLC monitoring degradation products. Methoxy’s electron-donating effect stabilizes excited states, reducing photolytic cleavage .

Q. What are the challenges in scaling up the synthesis of this compound for bioactivity studies?

- Methodological Answer: Key issues include:

- Purification : Column chromatography is impractical; alternatives like crystallization (e.g., using ethanol/water mixtures) are optimized via phase diagrams.

- Byproduct Formation : Michael adducts or over-oxidation products require careful control of reaction stoichiometry and temperature .

Methodological Notes

- Safety and Handling : While specific toxicity data for this compound is limited, analogs (e.g., 4-hydroxybenzofuranones) suggest moderate irritation. Use PPE (gloves, goggles) and fume hoods. Refer to GBZ 2.1-2007 or EN 14042 for workplace exposure guidelines .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemSpider’s NMR shift tools) to minimize misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.